2-Deoxy-20-hydroxyecdysone

Description

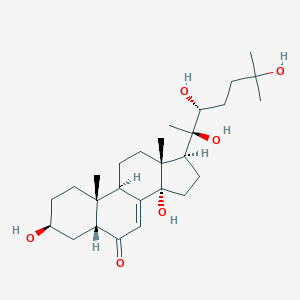

Structure

3D Structure

Properties

IUPAC Name |

(3S,5R,9R,10R,13R,14S,17S)-3,14-dihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O6/c1-23(2,31)10-9-22(30)26(5,32)21-8-13-27(33)18-15-20(29)19-14-16(28)6-11-24(19,3)17(18)7-12-25(21,27)4/h15-17,19,21-22,28,30-33H,6-14H2,1-5H3/t16-,17-,19-,21-,22+,24+,25+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTQSSGVHLUIBL-GLPVALQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1C(=O)C=C3C2CCC4(C3(CCC4C(C)(C(CCC(C)(C)O)O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1C(=O)C=C3[C@@H]2CC[C@]4([C@]3(CC[C@@H]4[C@](C)([C@@H](CCC(C)(C)O)O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432733 | |

| Record name | 2-Deoxy-20-hydroxyecdysone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17942-08-4 | |

| Record name | 2-Deoxy-20-hydroxyecdysone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ecological Distribution and Biological Occurrence of 2 Deoxy 20 Hydroxyecdysone

Identification of Conjugated Forms and Natural Derivatives

In nature, 2-Deoxy-20-hydroxyecdysone rarely exists in isolation. It is often found as part of a complex mixture of related ecdysteroids and their conjugated forms. oup.com These conjugates are typically formed by the attachment of polar or non-polar moieties to the steroid nucleus, which can alter the compound's solubility, transport, and biological activity. oup.com

Phosphate (B84403) Esters (e.g., 22-phosphate) in Insect Eggs

A significant occurrence of this compound in a conjugated form is as phosphate esters within insect eggs. Research has identified this compound 22-phosphate as a major ecdysteroid conjugate in the newly laid eggs of the desert locust, Schistocerca gregaria. nih.govportlandpress.com In these eggs, ecdysteroids are stored in a hormonally inactive state as polar conjugates, with phosphate esters being a predominant form. mdpi.com

These phosphate conjugates, including those of ecdysone (B1671078), 2-deoxyecdysone (B1253580), and 20-hydroxyecdysone (B1671079), serve as a maternal endowment to the embryo. nih.govportlandpress.com They represent a storage form of the active hormones, which can be released through enzymatic hydrolysis during embryogenesis to regulate developmental processes. nih.govbioone.org The identification of this compound 22-phosphate was achieved through techniques such as high-performance liquid chromatography (HPLC) and fast atom bombardment mass spectrometry. nih.govportlandpress.com Studies in other insects, like the silkworm Bombyx mori, have also revealed the presence of phosphoric esters of various ecdysteroids, including this compound, in the ovaries and eggs. bioone.org

Table 1: Identified Ecdysteroid Phosphate Esters in Schistocerca gregaria Eggs

| Compound Name | Steroid Moiety | Conjugate Form | Reference |

|---|---|---|---|

| Ecdysone 22-phosphate | Ecdysone | 22-phosphate | nih.govportlandpress.com |

| 2-Deoxyecdysone 22-phosphate | 2-Deoxyecdysone | 22-phosphate | nih.govportlandpress.com |

| 20-Hydroxyecdysone 22-phosphate | 20-Hydroxyecdysone | 22-phosphate | nih.govportlandpress.com |

| This compound 22-phosphate | This compound | 22-phosphate | nih.govportlandpress.com |

Glycosides and Acylated Derivatives in Plants (e.g., 22-O-β-D-glucopyranoside)

In the plant kingdom, this compound is found in various species, often alongside a diverse array of other phytoecdysteroids. nih.govnih.gov Plants are known to produce a wide range of ecdysteroid conjugates, including glycosides and acylated derivatives. mdpi.comredalyc.org These modifications are thought to play a role in the plant's defense against insect herbivores. oup.comnih.gov

A notable example of a glycosidic derivative is This compound 22-O-β-D-glucopyranoside . This compound was isolated from the herb Silene italica ssp. nemoralis. nih.govoup.com The genus Silene is particularly rich in ecdysteroids and their derivatives. oup.comredalyc.org The attachment of a glucose molecule at the C-22 position significantly increases the polarity of the parent compound. oup.com

In addition to simple glycosides, more complex acylated glycosides have also been identified. For instance, the 3-glucosyl-ferulate of this compound was isolated from the fern Microsorum membranifolium. oup.com This type of conjugate, featuring both a sugar and an aromatic acid moiety, demonstrates the structural diversity of phytoecdysteroid derivatives. oup.com Other acylated derivatives found in plants include acetates, benzoates, and cinnamates. mdpi.comredalyc.org

The presence of these various conjugated forms highlights the complex metabolic pathways of this compound in different biological systems.

Table 2: Examples of this compound Derivatives in Plants

| Derivative Name | Plant Source | Derivative Type | Reference |

|---|---|---|---|

| This compound 22-O-β-D-glucopyranoside | Silene italica ssp. nemoralis | Glycoside | nih.govoup.com |

| This compound 3-glucosyl-ferulate | Microsorum membranifolium | Acylated Glycoside | oup.com |

| This compound | Silene viridiflora, Melandrium spp. | Free Form | |

| This compound | Silene linicola | Free Form | bio-conferences.org |

Biosynthesis and Metabolic Pathways of 2 Deoxy 20 Hydroxyecdysone

Ecdysteroid Biosynthetic Pathways

Ecdysteroids, including 2-deoxy-20-hydroxyecdysone, are steroid hormones that play a crucial role in the growth and development of insects and other arthropods. cdnsciencepub.com Plants also synthesize these compounds, which are thought to provide chemical defense against herbivorous insects. nih.gov The biosynthetic pathways in both insects and plants, while leading to similar compounds, have some mechanistic differences. mdpi.com

Sterol Precursors and Early Enzymatic Conversions

The biosynthesis of ecdysteroids begins with sterol precursors. In insects, which are incapable of de novo sterol synthesis, cholesterol or plant sterols obtained from their diet serve as the initial substrate. tandfonline.comnih.govfrontiersin.org Herbivorous insects can metabolize phytosterols (B1254722) like sitosterol (B1666911) and stigmasterol (B192456) into cholesterol. frontiersin.orgavocadosource.com In contrast, plants can synthesize their own sterols from mevalonic acid via the isoprenoid pathway. nih.govnih.gov Lathosterol has been identified as a key precursor in spinach. nih.govbibliotekanauki.pl

The initial steps in the pathway, often referred to as the "Black Box," involve the conversion of cholesterol (in insects) or plant sterols to 3-oxo-7dC (cholesta-5,7-diene-3-one) and other intermediates. tandfonline.com While the exact sequence and all the enzymes involved in these early stages are not fully elucidated, it is known that the conversion of cholesterol to 7-dehydrocholesterol (B119134) (7dC) is a critical step. tandfonline.comnih.gov In insects, this reaction is catalyzed by a Rieske-domain protein called Neverland. tandfonline.com Subsequent steps are thought to involve a series of oxidation and reduction reactions to form key intermediates like 5β-ketodiol. tandfonline.comeje.cz

Hydroxylation Steps in Insects

The later stages of ecdysteroid biosynthesis are characterized by a series of hydroxylation reactions catalyzed by cytochrome P450 monooxygenases (P450s). tandfonline.comtandfonline.com These enzymes are often referred to as the "Halloween genes" and include Phantom (Phm), Disembodied (Dib), Shadow (Sad), and Shade (Shd). tandfonline.comtandfonline.com These enzymes sequentially add hydroxyl groups to the steroid nucleus and side chain.

Specifically, the conversion of the intermediate 5β-ketodiol to 20-hydroxyecdysone (B1671079) involves several hydroxylation steps. tandfonline.comresearchgate.net The enzyme Disembodied (CYP302A1) is responsible for C22-hydroxylation, and Shadow (CYP315A1) catalyzes C2-hydroxylation. pnas.org Phantom (CYP306A1) is believed to act as a C25-hydroxylase. researchgate.net The final step, the conversion of ecdysone (B1671078) to the more active 20-hydroxyecdysone, is mediated by Shade (CYP314A1), a C20-hydroxylase. cdnsciencepub.com The formation of this compound suggests an alternative or branched pathway where C2-hydroxylation might be bypassed or occur at a different stage. The identification of 2-deoxyecdysone (B1253580) in various insect species supports the existence of such alternative routes. eje.czliverpool.ac.uk

Phytoecdysteroid Biosynthesis in Plants

Plants synthesize a vast array of phytoecdysteroids, with 20-hydroxyecdysone being one of the most common. nih.gov The biosynthetic pathway in plants also starts from sterols derived from the mevalonate (B85504) pathway. mdpi.com

Research in various plant species has led to the identification of several putative intermediates in the phytoecdysteroid biosynthetic pathway. In Polypodium vulgare, feeding experiments with labeled compounds have shown that 2-deoxyecdysone can be converted to ecdysone and 20-hydroxyecdysone, indicating a high 2-hydroxylase activity. nih.gov Furthermore, 25-deoxy-20-hydroxyecdysone was efficiently transformed into 20-hydroxyecdysone. nih.gov In spinach, phosphorylated intermediates, such as ecdysone-3-phosphate, are thought to be involved in the pathway. nih.govbibliotekanauki.pl The presence of a wide variety of ecdysteroid structures in plants suggests that the later stages of the pathway may be a network of reactions rather than a single linear sequence. mdpi.combiophytis.com

Similar to insects, cytochrome P450 monooxygenases play a crucial role in the oxidative tailoring of the steroid backbone in plants. mdpi.combeilstein-journals.org These enzymes are responsible for the numerous hydroxylation reactions that lead to the vast diversity of phytoecdysteroids. beilstein-journals.org While specific P450s for each step in the phytoecdysteroid pathway are not as well-characterized as in insects, their involvement is evident from the nature of the chemical transformations. nih.govfrontiersin.org The hydroxylation at various positions on the steroid nucleus and side chain is a hallmark of P450 activity. beilstein-journals.org

The production of phytoecdysteroids in plant cell and tissue cultures can be influenced by elicitors, which are compounds that trigger defense responses in plants. Methyl jasmonate (MeJA), a plant signaling molecule, has been shown to stimulate the biosynthesis of ecdysteroids in hairy root cultures of Silene linicola and Ajuga bracteosa. bio-conferences.orgresearchgate.netscispace.comphytojournal.com In S. linicola, the addition of MeJA increased the production of 20-hydroxyecdysone. bio-conferences.org This suggests that the genes encoding the biosynthetic enzymes, including the P450s, are responsive to stress-related signaling pathways in plants.

Role of Oxidative Enzymes (e.g., P450 monooxygenases)

In Vivo Metabolism of this compound and Related Ecdysteroids

The metabolic fate of this compound and other ecdysteroids is a complex process that varies significantly between invertebrates and mammals. These transformations are crucial for regulating the hormonal activity, and ultimately the inactivation and excretion, of these compounds.

Invertebrate Metabolic Transformations

In invertebrates, particularly insects, ecdysteroids undergo a series of metabolic transformations to control their concentration and ensure normal development. These processes include dehydrogenation, epimerization, and conjugation. While 20-hydroxyecdysone is often the major active hormone, other analogues like 2-deoxyecdysone serve as important biosynthetic intermediates. mdpi.comnih.govencyclopedia.pub

A significant pathway for ecdysteroid inactivation in insects is 3-epimerization, which converts a hormonally active ecdysteroid into its inactive 3-epi-derivative. oup.comnih.gov This process involves two key enzymatic steps. First, an ecdysone oxidase, which is oxygen-dependent, catalyzes the formation of a 3-dehydroecdysteroid intermediate. nih.govportlandpress.com Subsequently, this intermediate is reduced by a 3-dehydroecdysone (B1239484) 3α-reductase to the corresponding 3-epiecdysteroid (3α-hydroxy). portlandpress.comnih.gov

In the cotton leafworm, Spodoptera littoralis, the enzyme preparation from the midgut cytosol can reduce 3-dehydroecdysone to both 3-epiecdysone (B1260481) and ecdysone, depending on the cofactor present. NADPH favors the formation of 3-epiecdysone, while NADH favors the production of ecdysone. nih.gov The reduction to 3-epiecdysone is considered an irreversible step, solidifying its role in inactivation. nih.gov

Interestingly, studies in the leech Hirudo medicinalis have shown that 3-epimerization is restricted to 2-deoxy-compounds, highlighting a specific metabolic route for this class of ecdysteroids in certain invertebrates. tandfonline.com

Table 1: Key Enzymes and Reactions in Invertebrate Dehydrogenation and Epimerization of Ecdysteroids

| Enzyme/Process | Reaction | Intermediate Product | Final Product | Cofactor Preference | Organism Example |

| Ecdysone Oxidase | Oxidation of ecdysteroid at C-3 | 3-Dehydroecdysteroid | - | Oxygen-dependent | Spodoptera littoralis, Calliphora vicina nih.govportlandpress.com |

| 3-Dehydroecdysone 3α-reductase | Irreversible reduction of 3-dehydroecdysteroid | - | 3-Epiecdysteroid | NADPH portlandpress.com | Spodoptera littoralis portlandpress.com |

| 3-Dehydroecdysone 3β-reductase | Reversible reduction of 3-dehydroecdysone | - | Ecdysteroid | NADH portlandpress.comnih.gov | Spodoptera littoralis portlandpress.com |

Conjugation represents another major route for the inactivation and storage of ecdysteroids in invertebrates. These reactions increase the polarity of the molecules, facilitating their transport and excretion or sequestering them for later use, for instance, in embryogenesis. liverpool.ac.uk The primary forms of conjugation involve the formation of phosphate (B84403) esters and fatty acyl esters. liverpool.ac.uk

In the midgut of Spodoptera littoralis larvae, ecdysteroids are inactivated through phosphorylation. portlandpress.com The resulting products are predominantly ecdysteroid 2-phosphates, with smaller quantities of 22-phosphates also formed. portlandpress.com The enzymes responsible, phosphotransferases, are dependent on Mg2+ and ATP for their activity. portlandpress.com Research on the ovaries of Spodoptera littoralis and eggs of Locusta migratoria has also identified 2-deoxyecdysone 22-phosphate, indicating that 2-deoxyecdysteroids are substrates for these conjugation enzymes. liverpool.ac.uk

In contrast, studies on the leech Hirudo medicinalis observed that while ecdysone and 20-hydroxyecdysone were conjugated to polar ionizable metabolites, this did not occur to a significant extent with 2-deoxy-compounds. This suggests that the 2-hydroxyl group may be a primary site for conjugation in this species. tandfonline.com

Table 2: Ecdysteroid Conjugation Products in Invertebrates

| Conjugate Type | Position of Conjugation | Ecdysteroid Substrate | Organism/Tissue Example |

| Phosphate Ester | C-2 (major), C-22 (minor) | Ecdysteroids | Spodoptera littoralis (midgut) portlandpress.com |

| Phosphate Ester | C-22 | 2-Deoxyecdysone | Spodoptera littoralis (ovaries) liverpool.ac.uk |

| Fatty Acyl Ester | Not specified | Ecdysteroids | General inactivation pathway in insects liverpool.ac.uk |

Dehydrogenation and Epimerization Reactions

Mammalian Metabolic Pathways of Ecdysteroids

When ingested by mammals, ecdysteroids, which are not produced endogenously, undergo rapid and complex metabolic processing. bioscientifica.combioscientifica.com The primary sites for these transformations are the liver and the large intestine, with gut microbiota playing a significant role. researchgate.netbiophytis.comnih.gov The metabolic fate in mammals involves a different set of reactions compared to invertebrates, including dehydroxylation and side-chain cleavage. researchgate.netbiophytis.com

A prominent metabolic reaction for ecdysteroids in the mammalian gut is 14-dehydroxylation, the removal of the hydroxyl group at the C-14 position. researchgate.netbiophytis.comnih.gov This transformation is efficiently carried out by microorganisms in the large intestine. researchgate.netbiophytis.com For example, after administration of 20-hydroxyecdysone to mice, 14-deoxy-20-hydroxyecdysone is formed as a primary metabolite. nih.govresearchgate.net This process is analogous to the dehydroxylation of bile acids by gut bacteria. bioscientifica.combioscientifica.com In addition to the removal of the 14α-OH group, reduction of the 6-keto group in the B-ring and epimerization at C-3 are also observed. researchgate.netbiophytis.com

For ecdysteroids that possess a diol group at positions C-20 and C-22, such as 20-hydroxyecdysone, cleavage of the side-chain is a major metabolic event in mammals. bioscientifica.combioscientifica.com The cleavage occurs between C-20 and C-22, resulting in the formation of C21 steroids. nih.govcore.ac.uk The primary product of this reaction is poststerone. researchgate.netnih.govcore.ac.uk

Table 3: Major Metabolic Pathways of Ecdysteroids in Mammals

| Metabolic Pathway | Reaction | Primary Metabolite(s) | Location |

| Dehydroxylation | Removal of 14α-hydroxyl group | 14-deoxy-20-hydroxyecdysone | Large Intestine (Gut Microbiota) researchgate.netbiophytis.comnih.gov |

| Side-Chain Cleavage | Cleavage between C-20 and C-22 | Poststerone, 14-Deoxypoststerone | Liver, Large Intestine researchgate.netnih.govcore.ac.uk |

| Reduction | Reduction of 6-keto group | Reduced metabolites | Liver, Large Intestine researchgate.netbiophytis.com |

| Epimerization | Epimerization at C-3 | 3-epi-metabolites | Liver, Large Intestine researchgate.netbiophytis.com |

Biological Activities and Molecular Mechanisms of 2 Deoxy 20 Hydroxyecdysone

Interaction with Ecdysteroid Receptors

The biological effects of ecdysteroids in arthropods are primarily mediated through their interaction with the ecdysone (B1671078) receptor (EcR), a nuclear receptor that forms a heterodimer with the Ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR). pnas.orgmdpi.comnih.gov This EcR/USP complex functions as a ligand-activated transcription factor, binding to specific DNA sequences known as ecdysone response elements (EcREs) to regulate gene expression. mdpi.comoup.com The binding affinity of an ecdysteroid to this receptor complex is a critical determinant of its biological potency.

Ligand Binding and Receptor Activation in Arthropods

The binding affinity of 2-Deoxy-20-hydroxyecdysone to the ecdysteroid receptor complex has been shown to be lower than that of the principal insect molting hormone, 20-hydroxyecdysone (B1671079). A study utilizing the ecdysteroid receptor from the silkworm, Bombyx mori (BmEcR-B1/BmUSP heterodimer), conducted an in vitro ligand-binding assay to determine the relative binding affinities of various ecdysteroids. The results demonstrated a clear hierarchy of binding, with 20-hydroxyecdysone showing the strongest affinity. this compound ranked second, indicating it is a capable ligand for the receptor, albeit a less potent one than 20-hydroxyecdysone.

The structural difference between these two compounds—the absence of a hydroxyl group at the C-2 position in this compound—is significant. However, it retains the 20-hydroxyl group, which is considered crucial for substantial ecdysteroid receptor activation in arthropods. pnas.org

Conversely, in a heterologous system using a modified ecdysone-inducible gene switch in mammalian cells (utilizing a VgEcR/RXR heterodimer), this compound was found to be inactive as a transcriptional activator, even at high concentrations. pnas.orgontosight.ai This highlights that the specific composition of the receptor complex (e.g., EcR/USP vs. VgEcR/RXR) and the cellular context can significantly influence the compound's ability to elicit a response.

| Ecdysteroid Compound | Relative Binding Affinity to BmEcR-B1/BmUSP Heterodimer |

|---|---|

| 20-Hydroxyecdysone | Highest |

| This compound | Lower than 20-Hydroxyecdysone |

| 2this compound | Lower than this compound |

| Ecdysone | Lower than 2this compound |

| 2-Deoxyecdysone (B1253580) | Lower than Ecdysone |

| Ecdysone 22-phosphate | Lowest |

Table 1. Comparative binding affinities of various ecdysteroids to the Bombyx mori ecdysteroid receptor complex, listed in decreasing order of affinity.

Transcriptional Regulation and Gene Expression Cascades

The activation of the EcR/USP heterodimer by a ligand initiates a well-defined transcriptional hierarchy that governs key developmental processes like molting and metamorphosis. nih.gov Upon binding, the hormone-receptor complex binds to EcREs in the promoter regions of "early genes," such as E74, E75, and the Broad-Complex (BR-C), activating their transcription. oup.com The protein products of these early genes are themselves transcription factors that, in turn, regulate the expression of a larger set of "late genes" responsible for the cellular and physiological changes underlying development. mdpi.comnih.gov

While this cascade is well-documented for potent ecdysteroids like 20-hydroxyecdysone, specific data on the direct ability of this compound to induce this cascade in arthropods is limited. However, its demonstrated binding to the Bombyx mori receptor suggests it can participate in this process, though likely requiring higher concentrations than 20-hydroxyecdysone to achieve a similar effect. In a widely used ecdysone-inducible reporter gene system, this compound was found to be inactive, failing to trigger gene expression. pnas.orgontosight.ai This indicates that its capacity for transcriptional regulation is not universal and depends heavily on the specific receptor and promoter context.

Enzymatic Modulation and Inhibition Profiles

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Cholinesterases are critical enzymes in the nervous system, responsible for breaking down acetylcholine, a major neurotransmitter. Research has shown that various ecdysteroids, including this compound, possess the ability to inhibit these enzymes. Studies have reported that this compound exhibits modest inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). pnas.org When compared with other ecdysteroids, its activity is measurable but generally less potent than more modified derivatives.

| Compound | AChE Inhibition (mg GALAE/g) | BChE Inhibition (mg GALAE/g) |

|---|---|---|

| 20-Hydroxyecdysone-2,3,22-tri-O-acetate | 5.56 | 4.76 |

| This compound | Modest Activity Reported | Modest Activity Reported |

Table 2. Cholinesterase inhibitory activity of selected ecdysteroids, expressed as galantamine equivalents (mg GALAE/g). Data for this compound is noted as modest, with specific values varying between studies.

Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for coloration in many organisms. Inhibitors of this enzyme are of interest for various applications. Research investigating the enzymatic inhibitory effects of compounds from the plant Silene viridiflora found that this compound displayed a modest inhibitory effect on tyrosinase. Its activity was quantified and compared to the standard tyrosinase inhibitor, kojic acid, demonstrating a measurable but lower level of inhibition.

| Compound | Tyrosinase Inhibitory Activity (mg KAE/g) |

|---|---|

| Viticosterone E | 78.88 |

| This compound | 20.34 ± 0.39 |

| 20-Hydroxyecdysone | 19.65 ± 2.78 |

Table 3. Tyrosinase inhibitory activity of selected ecdysteroids, expressed as kojic acid equivalents (mg KAE/g).

Ecdysone 22-Kinase Competitive Inhibition

In insects, ecdysteroids can be inactivated and stored as phosphate (B84403) conjugates. pnas.org The enzyme responsible for adding a phosphate group to the C-22 hydroxyl position is ecdysteroid 22-kinase. Research has demonstrated that this compound acts as a competitive inhibitor of this enzyme. pnas.org A kinetic analysis of purified ecdysone 22-kinase from Bombyx mori ovaries confirmed that ecdysteroids possessing a C-22 hydroxyl group, such as ecdysone, 20-hydroxyecdysone, and 2-deoxyecdysone, are effective substrates or competitive inhibitors. The study showed that the phosphorylation of ecdysone was significantly inhibited by this compound, indicating it binds to the same catalytic site. In contrast, ecdysteroids lacking the C-22 hydroxyl group showed minimal interaction, highlighting the specificity of the enzyme's active site. pnas.org

| Compound | Interaction with Ecdysone 22-Kinase | Type of Inhibition |

|---|---|---|

| Ecdysone | Substrate / Inhibitor | Competitive |

| 20-Hydroxyecdysone | Inhibitor | Competitive |

| 2-Deoxyecdysone | Inhibitor | Competitive |

| This compound | Inhibitor | Competitive |

| 2this compound | Minimal Interaction | N/A |

Table 4. Summary of the competitive inhibition profile of various ecdysteroids against Ecdysone 22-Kinase. pnas.org

Cellular and Signaling Pathway Effects

The phytoecdysteroid this compound demonstrates a range of biological effects at the cellular level, influencing key signaling pathways involved in cell proliferation, development, and metabolism. Research has particularly focused on its anti-cancer properties and its anabolic effects on muscle cells.

Triple-negative breast cancer (TNBC) is an aggressive subtype with limited treatment options, making the identification of novel therapeutic agents a priority. mdpi.com Studies have investigated the cytotoxic and anti-proliferative activities of various phytoecdysteroids against TNBC. unige.chsemanticscholar.org

Metabolite profiling of the plant Silene viridiflora led to the screening of its constituent compounds for activity against TNBC cells. unige.chsemanticscholar.org Among the tested substances, this compound was identified as a potent cytotoxic agent with a submicromolar IC50 value. unige.chsemanticscholar.org Further research on phytoecdysteroids isolated from Silene guntensis evaluated their anti-proliferative activity against several human tumor cell lines. researchgate.net In this study, this compound exhibited significant inhibition of cell growth across different cancer types. researchgate.net The related compound, 20-hydroxyecdysone, has also shown selective viability reduction and pro-apoptotic activity in triple-negative breast cancer cell lines like MDA-MB-231. researchgate.netnih.gov This suggests that ecdysteroids as a class may hold potential for targeting aggressive breast cancers. nih.gov

Table 1: Anti-proliferative Activity (IC₅₀) of this compound in Human Tumor Cell Lines Data presented as mean values.

| Cell Line | Cancer Type | IC₅₀ (µM) researchgate.net |

|---|---|---|

| HeLa | Cervix Adenocarcinoma | 2.5 |

| HepG-2 | Hepatocellular Carcinoma | 3.1 |

| HT-29 | Colon Adenocarcinoma | 2.9 |

| MCF-7 | Breast Adenocarcinoma | 3.5 |

The Wnt signaling pathway is a crucial regulator of cell fate, proliferation, and migration during embryonic development and tissue homeostasis. researchgate.netmdpi.com Its dysregulation is a hallmark of many cancers, including TNBC, where it promotes cancer cell proliferation and invasion. researchgate.net Therefore, inhibitors of this pathway are considered promising therapeutic targets. encyclopedia.pub

Screening of metabolites from Silene viridiflora revealed that, in addition to its cytotoxic effects, this compound possesses Wnt pathway-inhibiting properties against triple-negative breast cancer cells. unige.chsemanticscholar.org The TOPFlash assay, a reporter gene assay used to study Wnt/β-catenin signaling, was employed to identify this inhibitory activity. researchgate.net In insects, the Wnt/β-catenin signaling pathway is involved in regulating development, partly by influencing the production of ecdysteroids. nih.gov The finding that an ecdysteroid can, in turn, inhibit this pathway in mammalian cancer cells highlights a complex interplay and suggests a potential mechanism for its anti-proliferative effects. unige.chsemanticscholar.org

Ecdysteroids are recognized for their anabolic properties, particularly their ability to stimulate protein synthesis in skeletal muscle. nih.govacs.orgacs.org In vitro studies using the C2C12 murine myoblast cell line have shown that phytoecdysteroids can significantly increase protein synthesis, in some cases by up to 20%. nih.govresearchgate.netmdpi.com This effect has been observed with the widely studied ecdysteroid, 20-hydroxyecdysone, and is thought to be mediated through a rapid elevation of intracellular calcium followed by sustained activation of the Akt signaling pathway. mdpi.comnih.gov

Wnt Signaling Pathway Inhibition

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies derived from the screening of Silene viridiflora metabolites against cancer cells have provided critical insights into the role of the C-2 hydroxyl group. unige.chsemanticscholar.org The data indicates that the absence of a hydroxyl group at the C-2 position, as is the case in this compound, enhances the compound's cytotoxicity against cancer cells. unige.chsemanticscholar.org This suggests that the presence of the 2β-hydroxyl group, characteristic of its parent compound 20-hydroxyecdysone, reduces cytotoxic potency. unige.ch The removal of this hydroxyl group may reduce steric hindrance and improve the molecule's ability to interact with its biological targets or pass through cellular membranes.

The hydroxyl group at the C-20 position is a key feature for the biological activity of many ecdysteroids. SAR studies across various arthropod species have shown that the addition of hydroxyl groups at positions C-2, C-3, C-14, C-20, and C-22 generally enhances the potency of the ecdysteroid in activating the ecdysone receptor (EcR). researchgate.net The presence of the C-20 hydroxyl group is considered critical for bioactivity and has been specifically implicated in the Wnt pathway inhibition observed with this compound. The interaction with the receptor is sensitive to the stereochemistry and positioning of these hydroxyl groups, which form a network of hydrogen bonds within the receptor's ligand-binding domain. researchgate.net

Table 2: Summary of Structure-Activity Relationship (SAR) for this compound

| Structural Feature | Influence on Biological Activity | Reference |

|---|---|---|

| Absence of C-2 Hydroxyl Group | Enhances cytotoxicity against cancer cells. unige.chsemanticscholar.org | unige.ch, semanticscholar.org |

| Presence of C-20 Hydroxyl Group | Considered critical for general bioactivity and receptor interaction. researchgate.net Contributes to Wnt pathway inhibition. | researchgate.net |

Influence of Other Stereochemical Features

The biological activity of ecdysteroids, including this compound, is profoundly dictated by their three-dimensional structure. Specific stereochemical configurations at various chiral centers within the steroid nucleus and the side chain are essential for effective binding to the ecdysteroid receptor (EcR) and subsequent physiological responses.

The fundamental structure for a biologically active ecdysteroid includes a cis-fused A/B ring junction (5β-H configuration) and a trans-fused C/D ring junction, which is determined by the alpha-orientation of the hydroxyl group at carbon 14 (14α-OH). researchgate.netmdpi.comnih.gov These features create the characteristic bent shape of the steroid nucleus necessary for receptor docking. Studies on related compounds have shown that a 5α-isomer (A/B trans) is significantly less active, underscoring the importance of the cis-junction for biological function. researchgate.net

The stereochemistry of the side chain at C-17 is also a critical determinant of activity. The (22R)-configuration of the hydroxyl group is considered a hallmark of biologically active ecdysteroids, being crucial for receptor recognition and binding. jst.go.jp Research comparing the 22R- and 22S-isomers of ecdysteroids has demonstrated that the 22R-isomer possesses significantly higher potency. jst.go.jp For instance, the synthetic 22-epi-20E (the 22S-isomer) exhibited no ecdysteroid receptor binding or molting hormone activity. jst.go.jp While a free hydroxyl group at C-22 is not an absolute requirement for activity, its R-configuration is pivotal when present. researchgate.netjst.go.jp

The orientation of the hydroxyl group at C-3 also modulates activity. While this compound lacks a hydroxyl group at C-2, it retains the 3β-hydroxyl group. Ecdysteroids with a 3β-hydroxy group and an A/B cis configuration generally show greater potency than those with a 3α-hydroxy group and an A/B trans configuration. jst.go.jp

Table of Stereochemical Influence on Ecdysteroid Activity

| Stereochemical Feature | Configuration for High Activity | Influence on Biological Activity | Reference |

| A/B Ring Junction | 5β (cis) | Essential for the correct three-dimensional shape of the steroid nucleus required for receptor binding. 5α isomers are significantly less active. | mdpi.comnih.govresearchgate.net |

| C/D Ring Junction | 14α-OH (trans) | Very significant for activity; determines the trans-annelation of the C and D rings. | nih.gov |

| C-22 Hydroxyl Group | 22R | Pivotal for molting hormone activity and high-affinity receptor binding. The 22S isomer is inactive. | jst.go.jp |

| C-3 Hydroxyl Group | 3β | The 3β-OH in conjunction with an A/B cis configuration is more potent than a 3α-OH with an A/B trans configuration. | jst.go.jp |

Ecological and Inter Species Roles of 2 Deoxy 20 Hydroxyecdysone

Plant Defense Mechanisms Against Herbivorous Insects

Plants synthesize and accumulate phytoecdysteroids, including 2-Deoxy-20-hydroxyecdysone, as a sophisticated defense strategy against insects that feed on them. nih.govmdpi.com These compounds act as allelochemicals, which are chemicals released by one species that affect the growth, survival, or reproduction of another species. mdpi.com

Allelochemical Activity and Deterrence

Phytoecdysteroids are considered potent allelochemicals that enhance a plant's tolerance to phytophagous insects and nematodes. mdpi.comresearchgate.net Their presence in plant tissues can deter feeding by non-adapted insects. wikipedia.orgscialert.net The concentration of these compounds can vary significantly between different parts of a plant and may fluctuate with seasons and geographical location. mdpi.comscialert.net For some insects, even low concentrations of phytoecdysteroids, in the range of 2-25 parts per million (ppm), can act as a deterrent. scialert.net This deterrent effect is a crucial first line of defense, preventing or reducing the damage caused by herbivory.

Impact on Insect Feeding and Development

When ingested by susceptible insects, this compound and other phytoecdysteroids can have severe consequences. caldic.com Because these plant compounds mimic the insect's own molting hormones, they disrupt the finely tuned endocrine processes that control development. nih.govscialert.net Ingestion can lead to a range of adverse effects, including the disruption of molting, reduced weight gain, and ultimately, mortality. caldic.com The hormonal imbalance caused by these compounds can trigger premature or abnormal molting, leading to developmental failures. nih.govcaldic.com For example, studies on various lepidopteran insects have shown that ingestion of phytoecdysteroids like 20-hydroxyecdysone (B1671079), a closely related compound, can cause death before, during, or after a molt. scialert.net

Table 1: Effects of Phytoecdysteroid Ingestion on Various Insect Species

| Insect Species | Phytoecdysteroid(s) | Observed Effects | Reference |

|---|---|---|---|

| Bombyx mori (Silkworm) | 20-hydroxyecdysone, Cyasterone, Ecdysterone | Disruption of the molting cycle; death without molting, during molting, or after a promoted molt. | scialert.net |

| Pectinophora gossypiella (Pink Bollworm) | Ponasterone A, Cyasterone, Ecdysterone | Potent ecdysis inhibition and disruption of the molting cycle. | scialert.net |

| Spodoptera frugiperda (Fall Armyworm) | Cyasterone, Ecdysterone | Disruption of the molting cycle. | scialert.net |

| Bradysia impatiens (Fungus Gnat) | 20-hydroxyecdysone | Feeding deterrence. | nih.gov |

| Popillia japonica (Japanese Beetle) | 20-hydroxyecdysone | Feeding deterrence. | nih.gov |

Role in Arthropod Physiological Processes

The primary role of ecdysteroids within arthropods is the regulation of molting and development. wikipedia.orgpnas.org this compound, as an analogue of the principal insect molting hormone 20-hydroxyecdysone, interferes with these processes. nih.gov

Molting and Metamorphosis Regulation

In insects, the process of molting (ecdysis) is triggered by pulses of the hormone 20-hydroxyecdysone (20E). mdpi.compnas.org This hormone is synthesized from ecdysone (B1671078), which itself is produced from cholesterol obtained from the diet. wikipedia.orgpnas.org 20E binds to a specific nuclear receptor, a heterodimer of the Ecdysone Receptor (EcR) and Ultraspiracle protein (USP). scialert.netcaymanchem.com This binding activates a genetic cascade that orchestrates the complex events of molting and metamorphosis. ontosight.ai

When an insect ingests a plant containing this compound, this phytoecdysteroid can also bind to the ecdysone receptor, sometimes with varying affinity compared to the insect's native hormone. This can disrupt the normal timing and progression of gene activation, leading to developmental abnormalities and molting failure. nih.govresearchgate.net While this compound itself has been shown to be inactive or a very poor activator of the receptor complex in some experimental systems, its presence can interfere with the action of the endogenous hormones. pnas.org

Developmental Synchronization

While high concentrations of phytoecdysteroids are disruptive, the application of very low doses has been explored for beneficial purposes in sericulture (silk production). caldic.com In commercially important arthropods like the silkworm, Bombyx mori, controlled application of ecdysteroid-containing extracts can improve the synchrony of development. caldic.com This leads to a more uniform population of larvae, which can enhance the yield and efficiency of silk harvesting. caldic.com This illustrates the dose-dependent nature of ecdysteroid effects, where low levels can modulate development, while high levels, such as those encountered when feeding on a phytoecdysteroid-rich plant, are disruptive.

Implications for Insect Resistance and Adaptation

The continuous evolutionary pressure exerted by plant chemical defenses has led some insect species to develop resistance to phytoecdysteroids. scialert.netnih.gov These insects have evolved mechanisms to tolerate high concentrations of these compounds in their diet without suffering the typical adverse effects. nih.govresearchgate.net

Several detoxification strategies have been identified in resistant insects. These include:

Enzymatic Modification: Insects may possess enzymes that rapidly metabolize ingested phytoecdysteroids into inactive forms. nih.gov Identified pathways include 3-epimerization, 22-phosphorylation, 22-esterification (acylation), and 26-hydroxylation. nih.govresearchgate.net

Rapid Excretion: Some insects can efficiently excrete the ingested compounds before they can exert a hormonal effect.

Sequestration: Certain insects can sequester phytoecdysteroids in their bodies, sometimes using them for their own defense against predators. researchgate.net

For instance, comparative studies between the noctuid moths Spodoptera litura and Helicoverpa armigera revealed that both species are resistant to high levels of dietary 20-hydroxyecdysone, but they utilize different combinations of detoxification pathways. nih.gov S. litura was found to upregulate a wide array of degradation pathways, whereas H. armigera enhanced fewer pathways. nih.gov This highlights that different species can evolve distinct strategies to overcome the same plant defense, demonstrating the complexity of insect-plant co-evolution. nih.gov

Table 2: Detoxification Mechanisms for Phytoecdysteroids in Resistant Insects

| Insect Species | Detoxification Pathway | Reference |

|---|---|---|

| Spodoptera litura | Upregulation of 3-epimerization, 22-phosphorylation, 22-esterification, and 26-hydroxylation. | nih.gov |

| Helicoverpa armigera | Enhanced 22-esterification and 26-hydroxylation. | nih.gov |

| Plodia interpunctella | Dehydrogenation/epimerisation at C-3 and acylation at C-22. | researchgate.net |

Methodologies for Isolation, Chemical Synthesis, and Analytical Characterization

Isolation and Purification Techniques from Natural Sources

The successful isolation of 2-Deoxy-20-hydroxyecdysone from plant sources such as various Silene species (S. italica, S. otites, S. tatarica) and Serratula komarovii hinges on a combination of advanced extraction and chromatographic techniques. oup.comnih.govnih.gov Given that it is often found in much lower concentrations than major ecdysteroids like 20-hydroxyecdysone (B1671079), the purification strategy must be highly selective and efficient. caldic.comamazonaws.com

Initial extraction of this compound from dried and powdered plant material typically begins with solid-liquid extraction using conventional organic solvents. Methanol (B129727) or ethanol (B145695) are frequently employed, often under reflux, to effectively draw out a broad range of phytoecdysteroids from the plant matrix. nih.govcaldic.comoup.com This crude extract contains a complex mixture of compounds, including lipids, pigments, and other secondary metabolites, which are subsequently removed through preliminary purification steps like solvent-solvent partitioning and precipitation. nih.govoup.com

In the quest for more efficient and environmentally benign extraction methods, green solvents like Natural Deep Eutectic Solvents (NADES) and Ionic Liquids (ILs) have emerged as promising alternatives for phytoecdysteroid extraction. researchgate.netmdpi.comnih.gov Although much of the specific research has focused on the highly abundant 20-hydroxyecdysone, the similar polarity and chemical nature of this compound suggest these methods are applicable.

Natural Deep Eutectic Solvents (NADES): These are mixtures of natural compounds, such as sugars, amino acids, and organic acids, that form a eutectic mixture with a melting point significantly lower than that of its individual components. nih.gov For the extraction of 20-hydroxyecdysone from spinach, a NADES composed of lactic acid and levulinic acid (1:1 molar ratio) demonstrated the highest extraction yields. researchgate.netresearchgate.net The efficiency of NADES extraction is influenced by factors like water content, with the addition of water (e.g., 30% w/w) being crucial to reduce the high viscosity of the solvent and improve mass transfer. mdpi.comresearchgate.net

Ionic Liquids (ILs): ILs are salts with low melting points that can be tailored for specific extraction tasks. mdpi.com In studies on 20-hydroxyecdysone, an ionic liquid designated as [TEA][OAc]·AcOH was found to provide high recovery rates. researchgate.netnih.gov The optimization of IL-based extraction involves adjusting parameters such as the water-to-IL ratio, pH, solid-to-liquid ratio, and extraction time to maximize efficiency. mdpi.com These green solvent strategies represent a significant advancement, offering improved extraction efficiency and a reduction in the use of volatile organic compounds compared to traditional methods. mdpi.comnih.gov

Following initial extraction and pre-purification, a sequence of chromatographic techniques is essential to isolate this compound to a high degree of purity. The specific combination of methods can vary depending on the source material and the complexity of the ecdysteroid mixture. caldic.comamazonaws.com

Low-pressure column chromatography using adsorbents like alumina (B75360) (Al₂O₃) and silica (B1680970) gel is a cornerstone of phytoecdysteroid purification. caldic.comamazonaws.com It is particularly crucial for the separation of minor components like this compound from the major ecdysteroids. caldic.com Alumina chromatography is often used as an early-stage cleanup step, capable of yielding highly pure 20-hydroxyecdysone in a single step, thereby enriching the remaining mother liquor with less abundant compounds. caldic.comamazonaws.com

Subsequently, silica gel column chromatography is employed for further fractionation of the enriched extracts. oup.com The separation relies on the differential adsorption of the various ecdysteroids to the stationary phase, with elution being carried out using a gradient of solvents, such as dichloromethane (B109758) and methanol. oup.com Isolating a minor component like this compound may require the sequential use of both alumina and silica column chromatography. caldic.com

Table 1: Application of Column Chromatography in this compound Isolation

| Stationary Phase | Purpose | Eluent System (Example) | Source(s) |

|---|---|---|---|

| Alumina (Al₂O₃) | Initial purification, removal of major components (e.g., 20-hydroxyecdysone). | Dichloromethane-methanol | oup.comcaldic.comoup.com |

Droplet Countercurrent Chromatography (DCCC) is a liquid-liquid partition chromatography technique that is highly effective for separating polar compounds like ecdysteroids without the use of solid adsorbents, thus minimizing the risk of sample degradation. This method has been successfully integrated into the multi-step isolation of this compound and its glycosides. oup.comresearchgate.netoup.com In a typical application, a crude or partially purified extract is fractionated using an immiscible two-phase solvent system. For instance, a chloroform-methanol-water (e.g., 65:20:20, v/v/v) system has been used to purify extracts from Silene tatarica to isolate this compound. nih.gov The fractions collected from the DCCC are then further purified using other chromatographic methods like HPLC. oup.com

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification (preparative HPLC) and analytical verification (analytical HPLC) of this compound. researchgate.net Both normal-phase (NP) and reversed-phase (RP) systems are utilized.

Reversed-phase HPLC is particularly common for separating ecdysteroid mixtures. nih.gov Conditions have been developed for the simultaneous identification of this compound alongside other ecdysteroids like integristerone A, 20-hydroxyecdysone, and ecdysone (B1671078). researchgate.net This is typically achieved using C18-bonded silica columns with a mobile phase consisting of an acetonitrile-water gradient. oup.comresearchgate.netresearchgate.net The compound's identity is confirmed by comparing its retention time to that of a known standard and by using detectors like UV-Vis (monitoring at ~242-248 nm) and mass spectrometry (MS). researchgate.net Preparative RP-HPLC is used as a final polishing step to obtain the pure compound. oup.com

Normal-phase HPLC on a silica stationary phase has also been employed, using mobile phases such as dichloromethane-isopropanol-water, to achieve separations that may be difficult under reversed-phase conditions. oup.comnih.gov

Table 2: Exemplary HPLC Systems for this compound Analysis & Purification

| HPLC Mode | Stationary Phase | Mobile Phase (Example) | Purpose | Source(s) |

|---|---|---|---|---|

| Reversed-Phase (RP-HPLC) | SUPELCOSIL LC-18-DB | Acetonitrile-water (16.5:83.5, v/v) | Analytical separation | oup.comresearchgate.net |

| Reversed-Phase (RP-HPLC) | C18 | Acetonitrile-water gradient | Analytical identification | researchgate.net |

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and versatile technique in the isolation process. It is primarily used for monitoring the fractionation of extracts from column chromatography, allowing for the pooling of fractions containing the target compound. oup.comresearchgate.net Silica gel plates (e.g., silica gel 60 F₂₅₄) are commonly used as the stationary phase. oup.comoup.com Various mobile phases, such as chloroform-methanol-water or toluene-acetone-ethanol-ammonia mixtures, are employed to achieve separation. oup.comresearchgate.net Visualization of the separated spots is typically done under UV light or by spraying with a visualizing agent like thymol-sulfuric acid. oup.com

Beyond analytical monitoring, preparative TLC (PTLC) can be used as a purification step for small quantities of material, where bands corresponding to the compound of interest are scraped from the plate and the compound is eluted with a suitable solvent. oup.comoup.com Furthermore, High-Performance Thin-Layer Chromatography (HPTLC), especially when coupled with mass spectrometry (HPTLC/DESI/MS), provides a powerful method for the identification of phytoecdysteroids, including this compound, directly from plant extracts. nih.gov

Classical and Preparative Chromatographic Separations

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a crucial and widely adopted chromatographic technique for the cleanup and preliminary purification of this compound from complex matrices such as plant extracts and biological fluids. scispace.comnih.gov This method effectively separates the target ecdysteroid from interfering substances based on the principle of differential affinity between the compound and a solid sorbent.

Reversed-phase (RP) SPE, particularly using octadecyl silica (C18) as the stationary phase, has become a standard method for the partial purification of ecdysteroids. scispace.com The process typically involves loading a crude extract, dissolved in a low-percentage organic solvent like 10% aqueous methanol, onto a pre-conditioned C18 cartridge. scispace.com Apolar impurities, which have a stronger affinity for the nonpolar C18 stationary phase, are retained on the column. In contrast, highly polar impurities can be washed from the column using a low-concentration organic solvent.

A stepwise elution with increasing concentrations of an organic solvent, such as methanol or ethanol in water, is then employed to selectively recover the ecdysteroids. For instance, in the isolation of ecdysteroids from Silene viridiflora, after loading the sample, the column was washed with 30% aqueous methanol to remove polar impurities, followed by the elution of the ecdysteroid fraction, including 20-hydroxyecdysone and its analogues, with 40% aqueous methanol. Current time information in Bangalore, IN. This strategy is effective for enriching the sample with the desired compounds before further high-resolution chromatographic steps. Current time information in Bangalore, IN.

The application of SPE is not limited to plant extracts; it is also a vital sample pretreatment step for the analysis of ecdysteroids in biological samples like human serum and calf urine, enabling sensitive detection by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govacs.org

| Source Material | SPE Phase | Elution Solvents | Reference |

|---|---|---|---|

| Silene viridiflora herb | Endcapped octadecyl silica | Wash: 30% aq. methanol; Elution: 40% aq. methanol | Current time information in Bangalore, IN. |

| Serratula komarovii inflorescences | Supelclean C18 | Ethanol-water (3:2) | researchgate.netajol.info |

| General Ecdysteroid Samples | RP-C18 (Sep-Pak) | Step-gradient of methanol in water | scispace.com |

| Calf Urine | SPE octadecylsilyl and SPE silica (dual cartridges) | Not specified | acs.org |

Chemical Synthesis and Semisynthesis Approaches

The chemical synthesis of this compound is a complex endeavor due to the molecule's stereochemically rich structure. Both partial synthesis from readily available precursors and total synthesis from simpler molecules have been explored.

Partial synthesis, or semisynthesis, is the more common approach, leveraging the natural abundance of related phytoecdysteroids like 20-hydroxyecdysone (20E). researchgate.net This strategy focuses on the selective chemical modification of the starting material. The key transformation required to convert 20E into this compound is the deoxygenation of the hydroxyl group at the C-2 position.

This transformation is challenging due to the presence of multiple hydroxyl groups in the 20E molecule, which necessitates a strategy of selective protection and deprotection. researchgate.net A common method involves activating the target C-2 hydroxyl group by converting it into a better leaving group, such as a mesylate. Subsequent deoxygenation, for example, through sonochemical methods, can then yield the desired 2-deoxy structure. researchgate.net Research has also been conducted on the partial synthesis of related analogues, such as 3-epi-2-deoxy-20-hydroxyecdysone, from 20-hydroxyecdysone, highlighting the versatility of this precursor in generating diverse ecdysteroid derivatives. researchgate.net

To investigate the metabolic fate and pharmacokinetics of ecdysteroids, analogues containing isotopic labels are synthesized. These labeled compounds act as tracers that can be monitored in biological systems. Methods have been developed for introducing tritium (B154650) ([³H]) and deuterium (B1214612) ([²H]) into the ecdysteroid framework.

For example, [1α,2α-³H]20-hydroxyecdysone was prepared and used to study the metabolism of 20E in mice, leading to the identification of major metabolites like 14-deoxy-20-hydroxyecdysone. researchgate.netnih.gov Similar studies using [³H]-20-hydroxyecdysone have been conducted in invertebrates to understand their metabolic pathways. nih.gov Furthermore, deuterium-labeled ecdysteroids have been synthesized. One approach involves using deuterating agents like lithium aluminum deuteride (B1239839) (LiAlD₄) and deuterium oxide (D₂O) to introduce deuterium atoms into the steroid backbone of ecdysteroid derivatives. researchgate.net Another strategy involves using labeled precursors, such as cholesterol-d7, to trace their biosynthetic conversion into labeled ecdysteroids like ecdysone-d6 in vitro. researchgate.net These established labeling techniques are directly applicable to the synthesis of labeled this compound for detailed metabolic investigations.

Total Synthesis Strategies

Advanced Analytical Characterization and Quantification Methods

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the unambiguous identification and quantification of this compound. researchgate.netscholaris.ca This technique provides crucial information on the molecular weight and structure of the analyte.

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) using atmospheric pressure chemical ionization (APCI) has been successfully applied to analyze extracts containing this compound. researchgate.net This method allows for the correlation of the fragmentation patterns of quasi-molecular ions with the specific structural features of different ecdysteroids. researchgate.net

More advanced systems, such as those combining an ion-trap (IT) with a time-of-flight (TOF) mass spectrometer (LCMS-IT-TOF), offer high-resolution mass data, further enhancing the confidence in identification. ajol.info For the analysis of this compound (referred to as compound 4 in the study), APCI in positive ion detection mode was used. ajol.info The fragmentation of the ecdysteroid nucleus provides characteristic ions that aid in structural elucidation. researchgate.net Tandem mass spectrometry (LC-MS/MS) offers even greater selectivity and sensitivity, making it the method of choice for quantifying trace amounts of ecdysteroids in complex biological matrices. nih.govacs.org

| Technique | Ionization Mode | Key Parameters | Application | Reference |

|---|---|---|---|---|

| HPLC-MS | APCI | Analysis of quasi-molecular ion fragmentation | Identification of ecdysteroids in Serratula komarovii | researchgate.net |

| LCMS-IT-TOF | APCI (Positive) | m/z range: 200-800; Ion source potential: -4.5 kV; Interface temp: 350°C | Identification of phytoecdysteroids in Caryophyllaceae species | ajol.info |

| LC-MS/MS | Positive ESI | Multiple Reaction Mode (MRM) | Quantification of ecdysterone in human serum | nih.gov |

Ultra-High Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UHPLC-ESI-MS/MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, including this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.

Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are utilized. nih.govznaturforsch.com

¹H NMR spectra provide information about the chemical environment of protons, their multiplicity (splitting patterns), and their relative numbers (integration). For this compound, the ¹H NMR spectrum is critical for confirming the absence of the proton signal associated with a hydroxyl group at the C-2 position.

¹³C NMR spectra reveal the number of distinct carbon atoms and their chemical environment (e.g., C=O, C-O, CH, CH₂, CH₃). The chemical shift of the C-2 carbon would be significantly different from that in 20-hydroxyecdysone, reflecting the absence of the hydroxyl group.

2D NMR experiments establish connectivity. Correlation Spectroscopy (COSY) shows proton-proton couplings, helping to trace out spin systems within the molecule. Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons over two to three bonds, which is essential for piecing together the complete molecular structure. nih.gov

In a study isolating phytoecdysteroids from Silene guntensis, the structures of the isolated compounds, including this compound, were elucidated by ¹H and ¹³C NMR, DEPT, and COSY spectroscopy, and by comparing the spectral data with published values. znaturforsch.com

Table 2: Representative ¹³C NMR Chemical Shifts (ppm) for this compound in C₅D₅N

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C-1 | 38.1 |

| C-2 | 32.2 |

| C-3 | 68.3 |

| C-4 | 32.7 |

| C-5 | 48.9 |

| C-6 | 203.2 |

| C-7 | 121.9 |

| C-8 | 165.7 |

| C-9 | 35.1 |

| C-10 | 38.9 |

| C-14 | 84.5 |

| C-20 | 72.9 |

| C-22 | 77.8 |

Data compiled from published research findings. znaturforsch.com

Spectrophotometric and Chromatographic Detection Methods

While MS and NMR provide the most detailed structural information, other chromatographic and spectrophotometric methods are routinely used for the initial detection, separation, and quantification of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the most common method for the routine analysis and quality control of ecdysteroid-containing extracts. Ecdysteroids possess a characteristic α,β-unsaturated ketone chromophore (a 7-en-6-one system), which results in strong UV absorbance in the range of 242–248 nm. Detection at this wavelength provides good selectivity for ecdysteroids over many other classes of plant metabolites. Both normal-phase and reversed-phase HPLC can be used, with reversed-phase C18 columns being the most popular choice for separating complex mixtures. researchgate.netamazonaws.com

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method used for the preliminary screening of plant extracts for the presence of ecdysteroids and for monitoring the progress of isolation procedures. amazonaws.comresearchgate.net Separation is typically performed on silica gel plates. After development, spots can be visualized under UV light (254 nm), where ecdysteroids appear as quenching spots. researchgate.net Spraying the plate with a vanillin-sulfuric acid reagent followed by heating produces characteristic colors for different ecdysteroids, aiding in their preliminary identification. amazonaws.com

Research Implications and Prospective Avenues for 2 Deoxy 20 Hydroxyecdysone

Fundamental Research in Insect Endocrinology and Developmental Biology

The study of 2-Deoxy-20-hydroxyecdysone offers valuable insights into the intricate hormonal regulation of insect development. Ecdysteroids, as a class, are pivotal in controlling molting and metamorphosis in arthropods. nih.govontosight.ai The structural variance between this compound and its parent compound, 20-hydroxyecdysone (B1671079)—specifically the absence of a hydroxyl group at the C-2 position—may influence its binding affinity to ecdysone (B1671078) receptors (EcR) and subsequent gene activation.

In the silkworm, Bombyx mori, research has demonstrated that the binding affinity of various ecdysteroids to the ecdysone receptor complex (BmEcR-B1/BmUSP) varies. nih.gov The relative binding affinity decreases in the order: 20-hydroxyecdysone > this compound > 2this compound > ecdysone > 2-deoxyecdysone (B1253580). nih.gov This hierarchy underscores the nuanced role that specific structural modifications play in receptor interaction and hormonal signaling.

Furthermore, studies on the embryonic development of Bombyx mori have implicated this compound in developmental pathways. Its presence alongside other ecdysteroids during embryogenesis suggests a potential role in preventing diapause, a state of suspended development. In the beetle Zophobas atratus, 2-deoxyecdysone has been identified as a circulating prohormone, secreted by the prothoracic glands and integument. africaresearchconnects.com The identification of this compound in insect eggs and during development in various species highlights its potential as a key player in the complex ecdysteroid network that governs insect life cycles. liverpool.ac.ukeje.cz

Advances in Chemical Ecology and Plant-Pest Interactions

Phytoecdysteroids are secondary metabolites that plants synthesize as a defense mechanism against herbivorous insects. nih.govscialert.net When ingested by non-adapted insects, these compounds can disrupt the molting process, leading to developmental abnormalities, weight loss, and mortality. scialert.netcaldic.com The presence of this compound in plants like Silene viridiflora and Silene italica ssp. nemoralis suggests its involvement in plant defense strategies. nih.govnih.gov

The allelochemical properties of phytoecdysteroids can act as feeding deterrents and disrupt the endocrine systems of insect pests. nih.govscialert.net Research into the specific effects of this compound on various insect species can enhance our understanding of co-evolutionary arms races between plants and their herbivores. This knowledge can inform the development of novel pest management strategies that are more target-specific and environmentally benign than conventional pesticides. ontosight.aiscialert.net

| Plant Source | Observed Effect on Insects | Reference |

|---|---|---|

| General Phytoecdysteroids | Deterrence of phytophagous insects, disruption of molting, mortality. | nih.govscialert.netcaldic.com |

| Spinach (Spinacia oleracea) | Production of 20-hydroxyecdysone is elicited by insect feeding and mechanical wounding, providing protection against plant-parasitic nematodes. | scialert.netcaldic.com |

Exploration as a Lead Compound for Bioactive Agents

The unique chemical structure and biological activity of this compound make it a promising candidate for development as a lead compound in various applications.

Development of Targeted Insect Control Agents

The ability of this compound to interfere with insect endocrine systems provides a foundation for creating selective insecticides. ontosight.ai By targeting the ecdysone receptor, which is unique to arthropods, such agents would have a minimal off-target impact on vertebrates and beneficial insects. ontosight.aiscialert.net The structural differences between this compound and other ecdysteroids can be exploited to design molecules with enhanced specificity and potency against particular pest species. Further research into the structure-activity relationships of this compound and its derivatives is crucial for optimizing its insecticidal properties.

Identification of Novel Biological Probes for Cellular Pathways

As a specific ligand for the ecdysone receptor, this compound can serve as a valuable molecular probe to investigate the function and regulation of this nuclear receptor. pnas.org Understanding the precise molecular interactions between this compound and the EcR can elucidate the downstream signaling cascades that control gene expression during insect development. These studies can provide fundamental knowledge about steroid hormone action and gene regulation.

Preclinical Evaluation for Specific Therapeutic Modalities

While the primary role of ecdysteroids is in invertebrates, studies have shown that phytoecdysteroids, including 20-hydroxyecdysone, can exert various pharmacological effects in mammals. nih.govresearchgate.netresearchgate.net Research indicates that this compound may possess anabolic properties, promoting protein synthesis. Although direct clinical data for this compound is limited, the broader class of ecdysteroids is being investigated for potential therapeutic benefits, including anti-diabetic and cardioprotective effects. Further preclinical studies are warranted to explore the full therapeutic potential of this compound and to understand its mechanisms of action in mammalian systems.

| Potential Therapeutic Area | Observed Effect of Related Ecdysteroids (Primarily 20-hydroxyecdysone) | Reference |

|---|---|---|

| Anabolic Effects | Stimulation of protein synthesis in muscle cells. | |

| Anti-Diabetic Properties | Reduction in blood glucose levels and improved insulin (B600854) sensitivity in animal models. | |

| Cardiovascular Benefits | Improved lipid profiles and reduced cholesterol. | |

| Neuroprotection | Protection of dopaminergic neurons in a mouse model of Parkinson's disease. | researchgate.net |

Challenges and Opportunities in Future Research Directions

Despite its potential, research on this compound faces several challenges. A primary hurdle is its limited availability. Isolating this minor ecdysteroid from natural sources is often a complex and low-yield process, requiring multiple chromatographic steps. caldic.comamazonaws.com The development of efficient partial or total synthesis methods is crucial to provide sufficient quantities for extensive research.

Future research should focus on several key areas:

Elucidating Biosynthetic Pathways: A deeper understanding of the biosynthetic pathways of this compound in both plants and insects will be critical. eje.czmdpi.com

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies will be instrumental in designing more potent and selective analogues for targeted applications.

Exploring Pharmacological Profile: In-depth investigation into the pharmacological and toxicological profile of this compound in mammalian systems is necessary to assess its therapeutic potential and safety. researchgate.net

Ecological Significance: Further studies on its role in plant-insect interactions will contribute to the development of sustainable agriculture practices. scialert.net

Q & A

Q. How is 2-Deoxy-20-hydroxyecdysone identified and distinguished from structurally similar ecdysteroids in plant extracts?

Methodological Answer: Identification relies on reversed-phase HPLC coupled with UV and mass spectrometry (APCI-MS) . For example, Rybin et al. (2007) optimized conditions to separate this compound from 20-hydroxyecdysone, ecdysone, and integristerone A using C18 columns and gradient elution. Key markers include retention times, UV absorption at 242–248 nm, and quasi-molecular ions (e.g., [M+H]+ at m/z 465.3). Fragmentation patterns via MS/MS further differentiate isomers by hydroxylation sites and side-chain modifications .

Q. What are the primary natural sources of this compound, and how is it isolated?

Methodological Answer: The compound is isolated from plants like Serratula komarovii (Asteraceae) and Silene species (Caryophyllaceae) using methanol extraction followed by column chromatography (e.g., silica gel, Sephadex LH-20) . For instance, Silene fruticulosa yielded this compound via sequential solvent partitioning and preparative TLC. Confirmation requires NMR (e.g., ¹H and ¹³C) to verify the absence of a 2-hydroxyl group and presence of a 20,22-diol .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer: Use nitrile gloves, chemical-resistant lab coats, and fume hoods to prevent dermal exposure. Ensure proper ventilation to avoid inhalation of airborne particles. Contaminated gloves must be discarded following institutional biosafety guidelines. Respiratory protection (e.g., N95 masks) is recommended for powder handling .

Advanced Research Questions

Q. How can researchers resolve cross-reactivity challenges when quantifying this compound in immunoassays?

Methodological Answer: Competitive Enzyme Immunoassays (EIAs) using 20-hydroxyecdysone antibodies may cross-react with this compound (88% specificity). To mitigate this, validate results with HPLC-MS/MS or employ antibody pre-adsorption with structural analogs. For example, Cayman Chemicals’ EIA kit requires parallel analysis of spiked samples and matrix-matched calibration curves to correct for interference .

Q. What experimental strategies are effective for studying this compound’s supramolecular interactions (e.g., with γ-cyclodextrin)?

Methodological Answer: NMR spectroscopy (¹H, ROESY) and phase-solubility studies are critical. Temirgaziev et al. (2018) demonstrated a 1:1 stoichiometric complex with γ-cyclodextrin by observing chemical shift changes in the A-ring protons. Molecular docking simulations can further predict inclusion geometry and stability .

Q. How can biosynthesis of this compound be optimized in in vitro cultures (e.g., hairy root systems)?

Methodological Answer: Use Agrobacterium rhizogenes-transformed hairy roots of Silene roemerica to enhance yield. Elicitors like methyl jasmonate (50–100 µM) or osmotic stress (e.g., PEG 6000) upregulate biosynthetic pathways. Monitor ecdysteroid profiles via HPLC-UV and quantify major compounds (e.g., 20-hydroxyecdysone at 0.1% dry weight) to assess productivity .

Q. What are the key challenges in elucidating the biosynthetic pathway of this compound?

Methodological Answer: Pathway elucidation requires stable isotope labeling (e.g., ¹³C-glucose) and enzyme assays. Key steps include hydroxylation at C20/C22 and the absence of 2-hydroxylation. Comparative transcriptomics of high- and low-producing plant lines can identify candidate P450 enzymes (e.g., CYP306A1 homologs) .

Q. How can researchers validate contradictory data on this compound’s bioactivity in molting regulation?

Methodological Answer: Use orthogonal assays (e.g., Drosophila larval bioassays and in vitro receptor binding studies) to reconcile discrepancies. For example, tissue-specific ecdysteroid titers in Drosophila showed partial agonism of this compound at the ecdysone receptor, but with lower affinity than 20-hydroxyecdysone. Dose-response curves and RNAi knockdown of metabolizing enzymes (e.g., CYP18A1) clarify its role .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.